molecular formula C9H7Br3O2 B12827266 2,3-Dibromo-2-(4-bromophenyl)propanoic acid

2,3-Dibromo-2-(4-bromophenyl)propanoic acid

Cat. No.: B12827266
M. Wt: 386.86 g/mol
InChI Key: MRSRROSCOUYRBO-UHFFFAOYSA-N
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Description

2,3-Dibromo-2-(4-bromophenyl)propanoic acid is an organic compound with the molecular formula C9H7Br3O2 It is characterized by the presence of three bromine atoms attached to a propanoic acid backbone, with one of the bromine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-2-(4-bromophenyl)propanoic acid typically involves the bromination of cinnamic acid derivatives. The reaction is carried out in the presence of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-2-(4-bromophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dibromo-2-(4-bromophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-2-(4-bromophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7Br3O2

Molecular Weight

386.86 g/mol

IUPAC Name

2,3-dibromo-2-(4-bromophenyl)propanoic acid

InChI

InChI=1S/C9H7Br3O2/c10-5-9(12,8(13)14)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,13,14)

InChI Key

MRSRROSCOUYRBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CBr)(C(=O)O)Br)Br

Origin of Product

United States

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